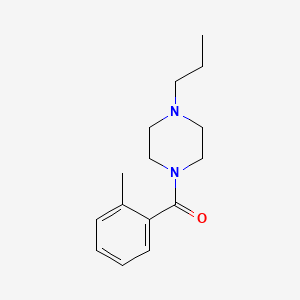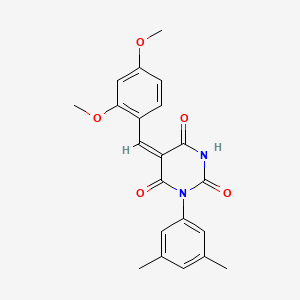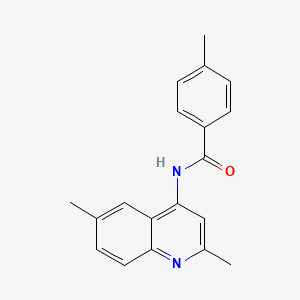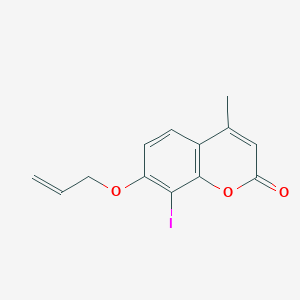
1-(2-methylbenzoyl)-4-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzoyl)-4-propylpiperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied extensively for its potential use in the treatment of various medical conditions.
Mécanisme D'action
The exact mechanism of action of 1-(2-methylbenzoyl)-4-propylpiperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-4-propylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. 1-(2-methylbenzoyl)-4-propylpiperazine has been shown to have a positive effect on cognitive function, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylbenzoyl)-4-propylpiperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. 1-(2-methylbenzoyl)-4-propylpiperazine is also stable under normal laboratory conditions. However, one limitation of 1-(2-methylbenzoyl)-4-propylpiperazine is that it is a psychoactive drug and must be handled with care. It is important to follow strict safety protocols when working with 1-(2-methylbenzoyl)-4-propylpiperazine.
Orientations Futures
There are several future directions for research on 1-(2-methylbenzoyl)-4-propylpiperazine. One area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. 1-(2-methylbenzoyl)-4-propylpiperazine may also have potential as a cognitive enhancer and for its ability to improve memory and learning. Future research may focus on the development of novel 1-(2-methylbenzoyl)-4-propylpiperazine derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-methylbenzoyl)-4-propylpiperazine is a psychoactive drug that has been studied extensively for its potential use in the treatment of various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models and may have potential as a cognitive enhancer. 1-(2-methylbenzoyl)-4-propylpiperazine is easy to synthesize and purify, but it must be handled with care due to its psychoactive properties. Further research is needed to determine its efficacy and safety in humans and to develop novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
1-(2-methylbenzoyl)-4-propylpiperazine can be synthesized by reacting 1-benzoyl-4-propylpiperazine with methyl iodide in the presence of a base. The reaction yields 1-(2-methylbenzoyl)-4-propylpiperazine as a white crystalline powder. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(2-methylbenzoyl)-4-propylpiperazine has been studied for its potential use in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(2-methylbenzoyl)-4-propylpiperazine has also been studied for its potential use as a cognitive enhancer and for its ability to improve memory and learning.
Propriétés
IUPAC Name |
(2-methylphenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAVAGRUYCCKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)



![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)

![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)